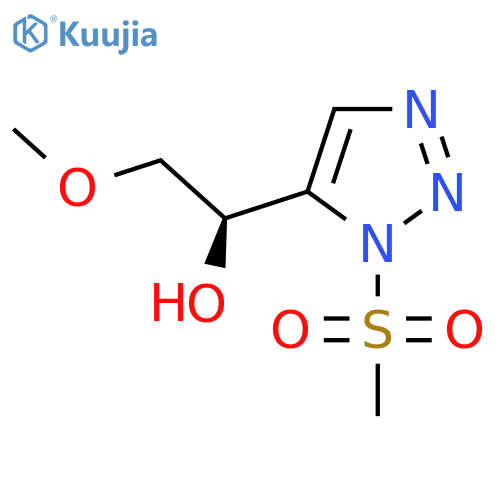

Cas no 2137101-15-4 ((1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol)

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol

- 2137101-15-4

- EN300-744728

-

- インチ: 1S/C6H11N3O4S/c1-13-4-6(10)5-3-7-8-9(5)14(2,11)12/h3,6,10H,4H2,1-2H3/t6-/m0/s1

- InChIKey: OQDQHHOYEHYSRL-LURJTMIESA-N

- ほほえんだ: S(C)(N1C(=CN=N1)[C@H](COC)O)(=O)=O

計算された属性

- せいみつぶんしりょう: 221.04702701g/mol

- どういたいしつりょう: 221.04702701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.6

- トポロジー分子極性表面積: 103Ų

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-744728-0.1g |

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol |

2137101-15-4 | 95% | 0.1g |

$1521.0 | 2024-05-23 | |

| Enamine | EN300-744728-0.05g |

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol |

2137101-15-4 | 95% | 0.05g |

$1452.0 | 2024-05-23 | |

| Enamine | EN300-744728-0.5g |

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol |

2137101-15-4 | 95% | 0.5g |

$1660.0 | 2024-05-23 | |

| Enamine | EN300-744728-5.0g |

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol |

2137101-15-4 | 95% | 5.0g |

$5014.0 | 2024-05-23 | |

| Enamine | EN300-744728-2.5g |

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol |

2137101-15-4 | 95% | 2.5g |

$3389.0 | 2024-05-23 | |

| Enamine | EN300-744728-10.0g |

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol |

2137101-15-4 | 95% | 10.0g |

$7435.0 | 2024-05-23 | |

| Enamine | EN300-744728-0.25g |

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol |

2137101-15-4 | 95% | 0.25g |

$1591.0 | 2024-05-23 | |

| Enamine | EN300-744728-1.0g |

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol |

2137101-15-4 | 95% | 1.0g |

$1729.0 | 2024-05-23 |

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol 関連文献

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-olに関する追加情報

Chemical Compound CAS No. 2137101-15-4: (1R)-1-(1-Methanesulfonyl-1H-1,2,3-Triazol-5-Yl)-2-Methoxyethan-1-Ol

The compound (1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol, identified by the CAS number 2137101-15-4, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a 1,2,3-triazole ring and a methoxy-substituted ethanol moiety. The molecule's stereochemistry at the (R) configuration adds another layer of complexity and functionality to its properties.

The synthesis of this compound involves a series of intricate reactions that highlight the importance of protecting groups and precise control over reaction conditions. Recent advancements in click chemistry have enabled more efficient methods for constructing the 1,2,3-triazole ring system, which is a key feature of this molecule. The use of copper catalysts in azide–alkyne cycloaddition (CuAAC) reactions has significantly improved the yield and purity of the product.

One of the most notable applications of this compound lies in its potential as a building block in drug discovery. The methanesulfonyl group is known for its ability to act as a bioisostere in medicinal chemistry, often replacing carboxylic acid groups to enhance drug-like properties such as bioavailability and stability. Additionally, the presence of the 1,2,3-triazole ring introduces unique electronic and steric effects that can be exploited in designing bioactive molecules.

Recent studies have explored the role of this compound in modulating cellular signaling pathways. For instance, researchers have investigated its ability to inhibit specific kinases involved in cancer progression. The methoxy group on the ethanol moiety contributes to hydrogen bonding capabilities, which are crucial for interactions with biological targets. Furthermore, the triazole ring's aromaticity enhances the molecule's stability and its ability to penetrate cellular membranes.

In terms of chemical synthesis, this compound serves as an excellent example of how heterocyclic systems can be integrated into complex molecules to achieve desired pharmacokinetic profiles. The use of chiral resolution techniques has allowed for the selective isolation of the (R) enantiomer, which is critical for ensuring consistent biological activity.

From an environmental standpoint, this compound's degradation pathways are currently under investigation to assess its potential impact on ecosystems. Preliminary findings suggest that it undergoes rapid hydrolysis under physiological conditions, which may limit its persistence in the environment.

In conclusion, (1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-Yl)-2-Methoxyethan-Ol represents a cutting-edge advancement in organic synthesis with promising applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop novel therapeutic agents and advanced materials.

2137101-15-4 ((1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol) 関連製品

- 2680733-14-4(4-Chloro-2-acetamido-6-methoxybenzoic acid)

- 2229568-13-0(1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol)

- 142165-63-7(1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

- 730951-42-5(2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid)

- 1361821-96-6(3-(2,5-Dichlorophenyl)-5-fluoropicolinaldehyde)

- 1261766-97-5(3-(3-Amino-4-(trifluoromethoxy)benzoyl)pyridine)

- 1539009-27-2(1-1-(3-methylphenyl)cyclopropylethan-1-amine)

- 898783-12-5(2,4-Dichloro-4'-thiomorpholinomethyl benzophenone)

- 2034250-95-6(N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,3'-bifuran]-5-yl}methyl)ethanediamide)

- 2172479-52-4(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid)